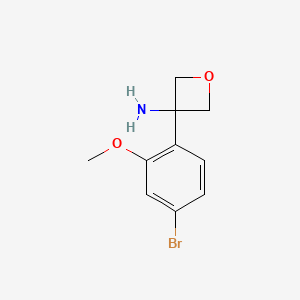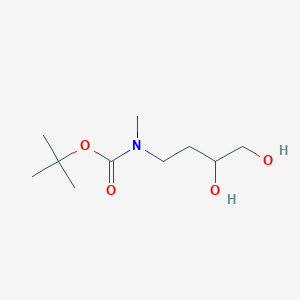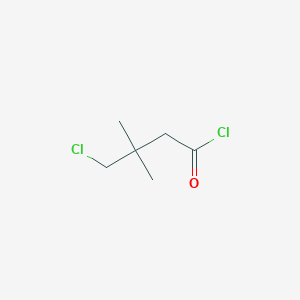
4-Chloro-3,3-dimethylbutanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3,3-dimethylbutanoyl chloride: is an organic compound with the molecular formula C6H11ClO . It is a derivative of butanoyl chloride, where a chlorine atom is substituted at the fourth position and two methyl groups are attached to the third carbon. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloro-3,3-dimethylbutanoyl chloride can be synthesized through the chlorination of 3,3-dimethylbutanoyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3,3-dimethylbutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-chloro-3,3-dimethylbutanoic acid.
Reduction: The compound can be reduced to 4-chloro-3,3-dimethylbutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is performed in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
4-Chloro-3,3-dimethylbutanoic acid: from hydrolysis.
4-Chloro-3,3-dimethylbutanol: from reduction.
Aplicaciones Científicas De Investigación
Chemistry: 4-Chloro-3,3-dimethylbutanoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through acylation reactions. This modification can help in studying the structure and function of these biomolecules.
Medicine: The compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). It plays a crucial role in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also employed in the manufacture of specialty chemicals used in various applications.
Mecanismo De Acción
The mechanism of action of 4-chloro-3,3-dimethylbutanoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in the acylation of amines, the compound forms an amide bond through the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.
Comparación Con Compuestos Similares
3,3-Dimethylbutanoyl chloride: Similar structure but lacks the chlorine atom at the fourth position.
4-Chlorobutanoyl chloride: Similar structure but lacks the two methyl groups at the third position.
tert-Butylacetyl chloride: Similar structure with a tert-butyl group instead of the 3,3-dimethyl group.
Uniqueness: 4-Chloro-3,3-dimethylbutanoyl chloride is unique due to the presence of both the chlorine atom and the two methyl groups. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic applications.
Propiedades
Fórmula molecular |
C6H10Cl2O |
|---|---|
Peso molecular |
169.05 g/mol |
Nombre IUPAC |
4-chloro-3,3-dimethylbutanoyl chloride |
InChI |
InChI=1S/C6H10Cl2O/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3 |
Clave InChI |
SOEDMOGKZGQHRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride](/img/structure/B13457619.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)

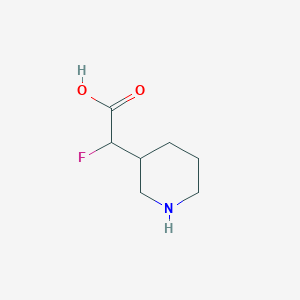
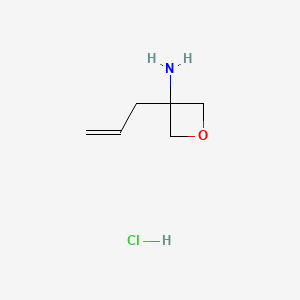
![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)

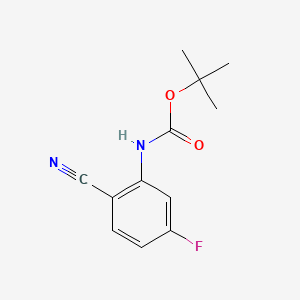
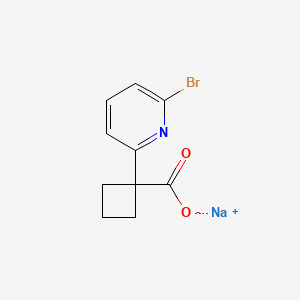
![5-Oxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B13457670.png)
![Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)
